molecular formula C18H19BrN2O2 B11556079 N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-(2,6-dimethylphenoxy)acetohydrazide

N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-(2,6-dimethylphenoxy)acetohydrazide

Cat. No.: B11556079
M. Wt: 375.3 g/mol
InChI Key: RIPMUXFSHGOBHY-XSFVSMFZSA-N
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Description

N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bromophenyl group and a dimethylphenoxy group, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(2,6-dimethylphenoxy)acetohydrazide typically involves the condensation of 4-bromoacetophenone with 2-(2,6-dimethylphenoxy)acetic acid hydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(2,6-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(2,6-dimethylphenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(2,6-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide
  • N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-pyridinecarbohydrazide
  • N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-thiophenecarbohydrazide

Uniqueness

N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(2,6-dimethylphenoxy)acetohydrazide stands out due to its specific combination of bromophenyl and dimethylphenoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C18H19BrN2O2

Molecular Weight

375.3 g/mol

IUPAC Name

N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-(2,6-dimethylphenoxy)acetamide

InChI

InChI=1S/C18H19BrN2O2/c1-12-5-4-6-13(2)18(12)23-11-17(22)21-20-14(3)15-7-9-16(19)10-8-15/h4-10H,11H2,1-3H3,(H,21,22)/b20-14+

InChI Key

RIPMUXFSHGOBHY-XSFVSMFZSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N/N=C(\C)/C2=CC=C(C=C2)Br

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN=C(C)C2=CC=C(C=C2)Br

Origin of Product

United States

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